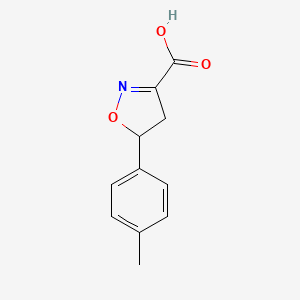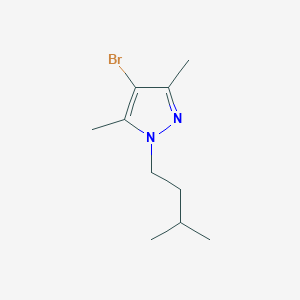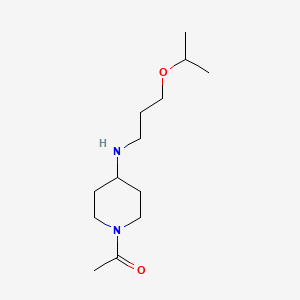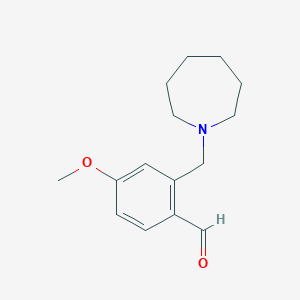
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom in the ring. The oxazole ring is a feature in many biologically active compounds and is of interest in medicinal chemistry due to its presence in various pharmacologically active molecules.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, methyl 5-substituted oxazole-4-carboxylates can be synthesized by reacting methyl α-isocyanoacetate with acylating reagents in the presence of bases, followed by conversion into carboxylic acids and carboxamides . Additionally, 2-substituted oxazoles can be synthesized by cyclization of N-acyl-α-benzoylglycine methyl esters . These methods provide a pathway for the synthesis of the compound , although the specific synthesis of "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be studied using various spectroscopic techniques. For example, the 1H, 13C, and 15N NMR study of triazole and triazine derivatives provides insights into the spatial arrangement of substituents and the rigidity of the molecular structure . X-ray diffraction analysis can also be used to determine the twist angles between rings in the crystal structure . These techniques could be applied to analyze the molecular structure of "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid".
Chemical Reactions Analysis
Oxazole derivatives can undergo a range of chemical reactions. For example, the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene results in formal [3 + 2] cycloadducts through oxazole ring opening . The reactivity of oxazole derivatives can be influenced by substituents on the oxazole ring, as seen in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . These reactions highlight the potential for "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" to participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely depending on the substituents attached to the oxazole ring. For instance, the introduction of a 3,5-dimethyl-1H-pyrazol-1-yl group at the 5 position of oxazole can lead to the synthesis of functional derivatives with potential for further transformations . The solubility, melting point, and stability of these compounds can be influenced by their molecular structure and the presence of specific functional groups. The properties of "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" would need to be determined experimentally, as they are not provided in the cited papers.
Aplicaciones Científicas De Investigación
1. Pharmaceutical Research
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid and its derivatives have been explored in pharmaceutical research. A study by Christov et al. (2006) focused on the synthesis of [1,3]-oxazolo-[3,2-B]-tetrahydroisoquinolinones with an angular aryl substituent, highlighting the compound's potential in drug development (Christov, Kozekov, & Palamareva, 2006). Petkevich et al. (2014) synthesized esters derived from 5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid, indicating its use in creating new ester compounds (Petkevich et al., 2014).
2. Organic Chemistry and Synthesis
This compound has been a focus in the field of organic chemistry for the synthesis of various derivatives. Ibata et al. (1992) described its use in the abnormal Diels–Alder Reaction with tetracyanoethylene (Ibata et al., 1992). Additionally, Fandaklı et al. (2012) utilized it in the reduction, Mannich reaction, and antimicrobial activity evaluation of new 1,2,4-triazol-3-one derivatives (Fandaklı et al., 2012).
3. Materials Science
In the field of materials science, this compound has been used in the synthesis of functional polymers. Summers and Quirk (1996) described the anionic synthesis of aromatic carboxyl functionalized polymers using 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl] oxazole (Summers & Quirk, 1996).
Mecanismo De Acción
Mode of Action
Isoxazole derivatives have been found to exhibit diverse pharmacological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules.
Biochemical Pathways
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity , potentially affecting multiple biochemical pathways.
Result of Action
Isoxazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Propiedades
IUPAC Name |
5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-5,10H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLYHAMUXCKCLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)





